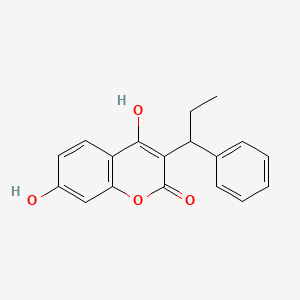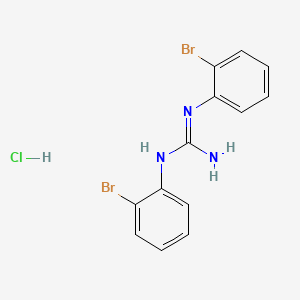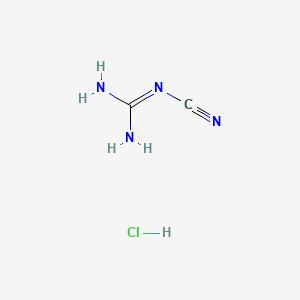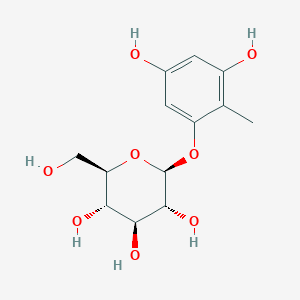
beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl: is a compound that belongs to the class of glucosides. Glucosides are compounds in which a sugar molecule is bound to a non-sugar molecule (aglycone) through a glycosidic bond. This particular compound features a glucopyranoside moiety linked to a 3,5-dihydroxy-2-methylphenyl group. It is known for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl typically involves the glycosylation of the aglycone (3,5-dihydroxy-2-methylphenyl) with a suitable glucosyl donor. Common methods include:
Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt like silver carbonate.
Fischer Glycosylation: This method involves the direct condensation of a sugar with an alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored for more environmentally friendly production methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents.
Biology:
- Investigated for its potential antioxidant properties.
- Studied for its role in cellular signaling pathways.
Medicine:
- Explored for its potential anti-inflammatory and anticancer activities.
- Studied for its effects on glucose metabolism and potential use in diabetes treatment.
Industry:
- Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
- Investigated for its potential use in food additives and preservatives.
Mécanisme D'action
The mechanism of action of beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may inhibit enzymes involved in inflammation and cancer progression, and modulate signaling pathways related to glucose metabolism.
Comparaison Avec Des Composés Similaires
Phlorizin: A glucoside of phloretin, known for its role in glucose metabolism.
Quercetin Glucoside: Known for its antioxidant properties.
Salicin: A glucoside related to aspirin, known for its anti-inflammatory properties.
Uniqueness: Beta-D-Glucopyranoside, 3,5-dihydroxy-2-methylphenyl is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl groups and the glucopyranoside moiety allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
1207732-14-6 |
|---|---|
Formule moléculaire |
C13H18O8 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-(3,5-dihydroxy-2-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-5-7(16)2-6(15)3-8(5)20-13-12(19)11(18)10(17)9(4-14)21-13/h2-3,9-19H,4H2,1H3/t9-,10-,11+,12-,13-/m1/s1 |
Clé InChI |
AXTQBXDFUAAFPD-UJPOAAIJSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


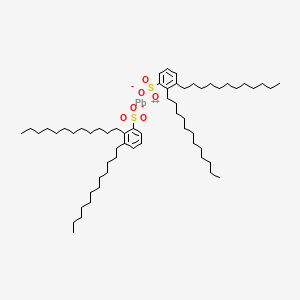
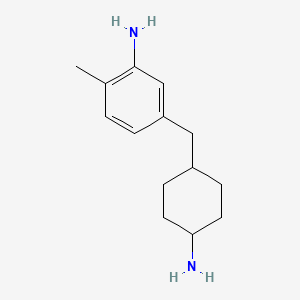
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
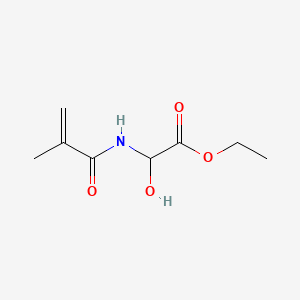
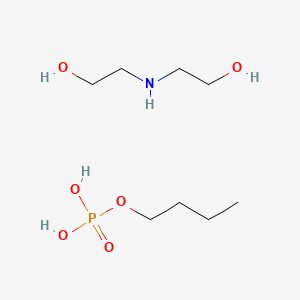
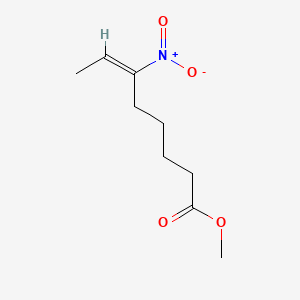

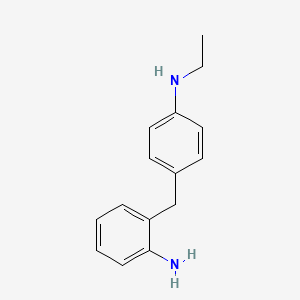
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)


